2-(3-Bromo-5-methoxyphenyl)ethanamine
Description
Structural Classification and Chemical Significance within Substituted Phenylethylamine Derivatives
2-(3-Bromo-5-methoxyphenyl)ethanamine belongs to the chemical class of substituted phenethylamines. This class consists of compounds based on the core phenethylamine (B48288) structure, where hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group have been replaced with other functional groups. buyersguidechem.comontosight.ai The parent compound, phenethylamine, consists of a phenyl ring attached to an amino group via a two-carbon chain. buyersguidechem.com
The chemical significance of this class is vast, as minor alterations to the substitution pattern can lead to profound changes in pharmacological effects. chemsrc.com Substituted phenethylamines encompass a wide array of substances, including central nervous system stimulants, entactogens, and hallucinogens. buyersguidechem.com The specific substitutions on the aromatic ring of this compound—a bromine atom at position 3 and a methoxy (B1213986) group at position 5—are crucial for determining its unique chemical character.
The Phenethylamine Backbone : This is a key structural motif found in many endogenous catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862), highlighting its importance in neurochemistry. google.com
Methoxy Group (-OCH₃) : The presence and position of methoxy groups are known to influence the interaction of phenethylamines with serotonin (B10506) receptors. ontosight.ai
Bromo Group (-Br) : Halogenation, particularly with bromine, can increase a molecule's affinity for receptor binding sites due to its polar and hydrophobic properties. chemsrc.com
The study of such derivatives is pivotal for developing structure-activity relationships (SAR), which aim to predict the biological effects of a compound based on its molecular structure. ontosight.ainih.gov
Historical Context and Evolution of Research on Related Aromatic Amines
The scientific investigation of aromatic amines dates back to the 19th century, initially driven by the synthetic dye industry. nih.govalkalisci.com Early research uncovered the significant biological effects of these compounds, including the carcinogenicity of certain arylamines used in industrial processes. nih.govalkalisci.com This led to deeper investigations into their metabolism and mode of action, identifying metabolic activation via cytochrome P450 enzymes as a key step in their biological activity. alkalisci.com
In the 20th century, research evolved to focus on the neuroactive properties of a specific subclass: the phenethylamines. The discovery of the hallucinogenic properties of mescaline (3,4,5-trimethoxyphenethylamine) spurred extensive research into how substitutions on the phenethylamine scaffold modulate central nervous system activity. This exploration led to the synthesis and study of thousands of derivatives, revealing compounds with a wide spectrum of effects, from therapeutic agents like antidepressants to potent psychoactive substances. buyersguidechem.com This historical progression from industrial chemicals to neuropharmacological tools provides the context for the academic interest in novel, uncharacterized derivatives like this compound.
Rationale for Dedicated Academic Inquiry into this compound
While direct studies on this compound are limited, the rationale for its investigation can be inferred from research on analogous compounds. The primary driver for such inquiry is the exploration of structure-activity relationships (SAR) at key neurological targets, particularly serotonin (5-HT) receptors like 5-HT₂A. nih.govpatsnap.com
The specific substitution pattern of this compound is of academic interest for several reasons:
Uncommon Substitution Pattern : The 3-bromo-5-methoxy arrangement is less studied than the 2,5-dimethoxy-4-halo pattern common in many well-known psychoactive phenethylamines (e.g., 2C-B). acs.org Investigating this isomer would provide valuable data on how substituent placement at the meta-positions influences receptor affinity and functional activity.
Probing Receptor Binding Pockets : Synthesizing and testing novel isomers helps to map the topology and chemical environment of receptor binding sites. The specific steric and electronic properties of the bromo and methoxy groups can serve as probes to understand interactions with amino acid residues within the target protein.
Development of Novel Pharmacological Tools : By systematically altering substituents, researchers aim to develop ligands with high affinity and selectivity for specific receptor subtypes. patsnap.com Such tools are invaluable for studying the physiological roles of these receptors. For example, radiolabeled versions of potent and selective phenethylamine ligands are used in positron emission tomography (PET) to image 5-HT₂A receptors in the brain. nih.gov
Overview of Multidisciplinary Research Approaches Applicable to the Compound
The comprehensive study of a novel compound like this compound requires a multidisciplinary approach, integrating techniques from several scientific fields:
Chemical Synthesis : The investigation begins with the chemical synthesis of the molecule. A plausible route could start from 3-methoxyphenol, which would first be brominated to form 2-bromo-5-methoxyphenol. patsnap.com This intermediate could then be converted to the corresponding benzaldehyde, which upon reaction with nitroethane and subsequent reduction would yield the target ethanamine, a common strategy for preparing such compounds. ontosight.ai
Structural Elucidation : Following synthesis, the exact structure and purity of the compound must be confirmed using analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Pharmacological Screening : In vitro assays are used to determine the compound's biological activity. Radioligand binding assays would quantify its affinity for a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic receptors). Functional assays would then determine whether it acts as an agonist, antagonist, or inverse agonist at these targets.
Computational Chemistry : Molecular modeling and docking studies can predict how the compound might bind to the active site of a target receptor. These computational approaches help rationalize observed SAR data and guide the design of future derivatives with improved properties.
Below are tables summarizing key identifiers for the target compound and physicochemical data for a critical precursor, illustrating the type of data generated in such an investigation.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 262450-67-9 |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
Table 2: Experimental Characterization Data for the Precursor 2-Bromo-5-methoxyphenol
| Analysis Type | Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J=8.85 Hz, 1H), 6.45 (d, J=2.68 Hz, 1H), 6.34 (dd, J=2.71, 2.71 Hz, 1H), 4.94 (s, 1H), 3.86 (s, 3H) | alkalisci.com |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.61, 153.00, 131.95, 108.45, 101.67, 100.89, 55.55 | alkalisci.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHXNUJVCRLXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262450-67-9 | |
| Record name | 2-(3-bromo-5-methoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 2 3 Bromo 5 Methoxyphenyl Ethanamine
Reactions of the Primary Amine Functionality
The primary amine group (-NH2) is a potent nucleophile and a key site for derivatization. Its reactivity is central to the synthesis of a diverse range of downstream products.
Acylation, Sulfonylation, and Alkylation Reactions for Amide/Secondary Amine Formation
The nucleophilic nature of the primary amine in 2-(3-bromo-5-methoxyphenyl)ethanamine allows it to readily react with various electrophiles to form stable amide, sulfonamide, and secondary amine derivatives.
Acylation: In the presence of a base, the primary amine reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acylated products (amides). This reaction is a common strategy for protecting the amine group or for building more complex molecular architectures. A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines using thionyl chloride (SOCl2) has been shown to be effective even with sterically hindered amines. researchgate.net
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamides. These derivatives are often crystalline solids and are important in medicinal chemistry.
Alkylation: The formation of secondary amines can be achieved through N-alkylation. organic-chemistry.org This can be accomplished by reacting the primary amine with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is a more controlled method for producing secondary amines. Catalytic systems, such as those using ruthenium complexes, can convert primary amines into secondary amines. organic-chemistry.org
| Reaction Type | Reactant | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) or Anhydride (B1165640) | Amide | Base (e.g., Pyridine, Triethylamine) |
| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Base (e.g., Pyridine) |
| Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine | Base, potential for over-alkylation |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'COR'') | Secondary/Tertiary Amine | Formation of imine/enamine followed by a reducing agent (e.g., NaBH4, H2/Pd) |
Formation of Schiff Bases, Imines, and Related Condensation Products
The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. jcsp.org.pkredalyc.org This condensation reaction typically occurs under mild, acid-catalyzed conditions and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. eijppr.com The formation of the C=N double bond is reversible. eijppr.com
These imine derivatives are versatile intermediates in their own right, participating in various transformations such as reductions to form secondary amines, or acting as ligands for metal complexes. nih.gov The synthesis of imines can be carried out using various methods, including quinone-catalyzed oxidative deformylation from amino alcohols or through direct condensation. beilstein-journals.org
Cyclization Reactions to Form Heterocyclic Systems (e.g., isoquinolines, imidazoles)
The 2-arylethylamine scaffold of this compound is a classic precursor for the synthesis of 1,2,3,4-tetrahydroisoquinolines, a core structure in many alkaloids. thieme-connect.de Two common methods for this transformation are:
Bischler-Napieralski Reaction: This involves the acylation of the primary amine to form an amide, followed by cyclodehydration using a strong acid catalyst like polyphosphoric acid or phosphorus pentoxide to yield a 3,4-dihydroisoquinoline. Subsequent reduction affords the tetrahydroisoquinoline.
Pictet-Spengler Reaction: This reaction involves the condensation of the ethylamine (B1201723) with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution on the electron-rich aromatic ring to form the tetrahydroisoquinoline directly.
While direct synthesis of imidazoles from this compound is less common, its derivatives could potentially be used in multi-step syntheses. For instance, imidazole (B134444) derivatives can be synthesized through the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849), a process known as the Radziszewski reaction. rasayanjournal.co.in
Diazotization Reactions and Transformations
The primary amine in this compound is aliphatic. The reaction of primary aliphatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) forms a highly unstable alkyldiazonium salt. This intermediate readily decomposes, losing nitrogen gas (N2) to form a carbocation. This carbocation can then undergo a variety of reactions, including substitution with the solvent (e.g., water to form an alcohol) or elimination to form an alkene. Due to the high reactivity of the carbocation and the resulting mixture of products, the diazotization of primary aliphatic amines is often of limited synthetic utility compared to the diazotization of primary aromatic amines, which form more stable aryldiazonium salts that are valuable synthetic intermediates. researchgate.net
Transformations Involving the Aromatic Ring Substituents
The bromine atom on the aromatic ring is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through palladium catalysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the Bromo Position
The carbon-bromine bond in this compound can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for coupling with a range of nucleophilic partners. These reactions are cornerstones of modern organic synthesis due to their efficiency, functional group tolerance, and broad scope. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This is one of the most widely used methods for forming aryl-aryl bonds. researchgate.net The reaction is tolerant of a wide range of functional groups, including the primary amine on the side chain (which may require protection depending on the reaction conditions).
Mizoroki-Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org This method is a powerful tool for the synthesis of substituted alkenes. nih.govresearchgate.net
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing arylalkynes. scirp.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org This reaction would allow for the synthesis of diaryl amines or N-aryl diamine derivatives from the starting material.
| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)2) | Biaryl | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3) |
| Heck | Alkene (R-CH=CH2) | Substituted Alkene | Pd(0) catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Arylalkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |
| Buchwald-Hartwig | Amine (R2NH) | Aryl Amine | Pd(0) catalyst, Phosphine Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) |
Electrophilic Aromatic Substitution (if active positions remain)
The benzene (B151609) ring of this compound is substituted with a bromine atom, a methoxy (B1213986) group, and an ethanamine group. The methoxy group is a strong activating group and an ortho-, para-director due to its electron-donating resonance effect. The bromine atom is a deactivating group but is also an ortho-, para-director. The ethylamine group is an activating group.
Considering the positions of the existing substituents (bromo at C3, methoxy at C5), the directing effects on incoming electrophiles can be analyzed. The positions ortho and para to the methoxy group are C4, C6, and C2. The positions ortho and para to the bromine atom are C2, C4, and C6. Both groups, therefore, direct incoming electrophiles to the C2, C4, and C6 positions. The ethylamine group at C1 further influences the reactivity.
Given the steric hindrance from the existing substituents, the most likely positions for electrophilic aromatic substitution would be C2, C4, and C6. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would likely occur at one of these activated and sterically accessible positions.
| Position | Directing Effect from -OCH3 (at C5) | Directing Effect from -Br (at C3) | Overall Activation/Deactivation |
| C2 | para | ortho | Activated |
| C4 | ortho | ortho | Activated |
| C6 | ortho | para | Activated |
Modifications of the Methoxy Group (e.g., demethylation)
The methoxy group in this compound is a key functional handle that can be modified to produce a variety of derivatives. Demethylation to the corresponding phenol (B47542) is a common transformation. This can be achieved using various reagents, such as strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3, AlCl3). For example, treatment with boron tribromide in an inert solvent like dichloromethane (B109758) is a widely used method for the clean and efficient cleavage of aryl methyl ethers.
The resulting phenol can then be further functionalized. For instance, it can be alkylated to introduce different ether groups, acylated to form esters, or used in reactions such as the Williamson ether synthesis. These modifications can significantly alter the electronic and steric properties of the molecule, leading to derivatives with different biological activities or chemical reactivities.
| Reagent | Reaction Type | Product |
| Boron tribromide (BBr3) | Demethylation | 2-(3-Bromo-5-hydroxyphenyl)ethanamine |
| Alkyl halide / Base | O-Alkylation (of the phenol) | 2-(3-Bromo-5-alkoxyphenyl)ethanamine |
| Acyl chloride / Base | O-Acylation (of the phenol) | 2-(3-Bromo-5-acyloxyphenyl)ethanamine |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer an efficient route to complex molecules. The primary amine functionality of this compound makes it a suitable component for a variety of MCRs.
For example, it can participate as the amine component in the Ugi four-component reaction, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acetamidocarboxamide derivatives. Similarly, it can be employed in the Passerini three-component reaction with a carboxylic acid and an isocyanide to yield α-acyloxycarboxamides. The Biginelli and Hantzsch reactions are other examples of MCRs where a primary amine can be incorporated to synthesize heterocyclic structures. The diverse substitution pattern of the aromatic ring in this compound can be exploited to create libraries of complex molecules with potential biological applications.
Synthesis of Polyfunctional Derivatives and Conjugates
The functional groups present in this compound allow for its use as a scaffold for the synthesis of polyfunctional derivatives and conjugates. The primary amine can be readily acylated with various carboxylic acids to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions can introduce a wide range of new functionalities into the molecule.
Furthermore, the bromine atom on the aromatic ring serves as a versatile handle for cross-coupling reactions. For instance, Suzuki, Heck, or Sonogashira coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position, leading to the synthesis of biaryl derivatives, substituted alkenes, or alkynes, respectively.
The combination of modifications at the amine, the methoxy group, and the bromo position allows for the generation of a vast array of polyfunctional derivatives. Additionally, the amine group provides a point of attachment for conjugation to other molecules, such as peptides, polymers, or fluorescent dyes, to create functional bioconjugates or materials.
Chemoenzymatic Transformations and Biocatalysis for Derivatization
Chemoenzymatic approaches and biocatalysis offer mild and selective methods for the derivatization of this compound. Enzymes such as lipases can be used for the stereoselective acylation of the primary amine, which is particularly useful if the starting material is a racemic mixture and enantiomerically pure derivatives are desired.
Transaminases are another class of enzymes that could be employed for the modification of the ethylamine side chain. While this would typically involve the conversion of a ketone to an amine, reverse reactions or modifications of the existing amine are also possible under specific conditions.
The use of biocatalysts can provide access to derivatives that are difficult to synthesize using traditional chemical methods, often with high stereoselectivity and under environmentally benign conditions. This approach is becoming increasingly important in the synthesis of complex and biologically active molecules.
Advanced Spectroscopic and Structural Elucidation of 2 3 Bromo 5 Methoxyphenyl Ethanamine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2-(3-Bromo-5-methoxyphenyl)ethanamine (C₉H₁₂BrNO), HRMS provides an exact mass measurement, confirming its molecular formula. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), reveals the structural connectivity of the molecule. In phenethylamine (B48288) derivatives, fragmentation is often initiated by cleavage of the bonds adjacent to the nitrogen atom or benzylic C-C bond cleavage. researchgate.net The primary fragmentation pathway for this compound is expected to be the benzylic cleavage, resulting in the loss of the aminomethyl radical (•CH₂NH₂) to form a stable, substituted tropylium (B1234903) or benzyl (B1604629) cation. Another common pathway for phenethylamines involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.gov
The expected HRMS data and major fragmentation patterns are summarized below.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Ion Description | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| Protonated Molecular Ion [M+H]⁺ | [C₉H₁₃BrNO]⁺ | 230.0175 | 232.0155 |
| Benzylic Cleavage Fragment [M-CH₂NH₂]⁺ | [C₈H₈BrO]⁺ | 200.9780 | 202.9760 |
| Fragment from NH₃ loss [M+H-NH₃]⁺ | [C₉H₁₀BrO]⁺ | 212.9913 | 214.9892 |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial proximity of atoms.
The predicted chemical shifts for this compound are based on the analysis of substituent effects and data from structurally similar compounds, such as 1-bromo-3-methoxy-5-methylbenzene. chemicalbook.com
¹H NMR: The spectrum is expected to show distinct signals for the aromatic, aliphatic, and methoxy (B1213986) protons. The 1,3,5-substitution pattern of the aromatic ring results in three signals, each integrating to one proton. The ethylamine (B1201723) side chain produces two signals, each integrating to two protons, which appear as triplets due to coupling with each other. The methoxy group protons appear as a sharp singlet.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and shielding/deshielding effects of the bromine, methoxy, and ethylamine substituents.
¹⁵N NMR: The ¹⁵N chemical shift for the primary amine is expected to fall within the typical range for aliphatic amines. science-and-fun.deresearchgate.net This technique is less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus but can be useful for studying the electronic environment of the nitrogen atom. huji.ac.il
Table 2: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments (in CDCl₃)
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| 1 | C | - | ~141.5 |
| 2 | CH | ~6.95, s | ~125.0 |
| 3 | C | - | ~122.5 |
| 4 | CH | ~6.70, s | ~115.0 |
| 5 | C | - | ~160.5 |
| 6 | CH | ~6.85, s | ~113.0 |
| 7 (-CH₂-) | CH₂ | ~2.80, t, J=7.0 | ~39.0 |
| 8 (-CH₂-) | CH₂ | ~3.05, t, J=7.0 | ~42.0 |
| -OCH₃ | CH₃ | ~3.78, s | ~55.5 |
| -NH₂ | NH₂ | ~1.5 (broad s) | - |
| -NH₂ | N | - | ~25 (¹⁵N Shift) |
2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the two methylene (B1212753) groups of the ethylamine side chain (H-7 and H-8), confirming their scalar coupling and adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons. It would be used to definitively assign the signals for C-2/H-2, C-4/H-4, C-6/H-6, C-7/H-7, C-8/H-8, and the methoxy carbon/protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals 2- and 3-bond correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations include:
Methoxy protons (-OCH₃) to the C-5 carbon.
Benzylic protons (H-7) to the aromatic carbons C-1, C-2, and C-6.
Aromatic proton H-2 to carbons C-1, C-3, C-4, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close in space. For this molecule, NOESY would show correlations between the benzylic protons (H-7) and the ortho-aromatic protons (H-2 and H-6), as well as between the methoxy protons and the adjacent aromatic protons (H-4 and H-6), confirming their spatial proximity.
For this compound, the ethylamine side chain is flexible due to free rotation around the C-C and C-N single bonds. At room temperature, this rotation is rapid on the NMR timescale, resulting in time-averaged signals. Therefore, distinct conformers are not typically observed. Dynamic NMR studies, which involve recording spectra at very low temperatures to "freeze out" different conformations, could potentially be used to study the rotational energy barriers, but this is not a routine analysis for such a flexible molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The spectrum of this compound is expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), aromatic and aliphatic C-H bonds, the aromatic C=C ring, the aryl ether C-O bond, and the C-Br bond.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing the symmetric aromatic ring stretching modes.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3400 - 3300 (two bands) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 |
| Aromatic Ring | C=C Stretch | 1600, 1580, 1475 |
| Aryl Ether | C-O Asymmetric Stretch | 1275 - 1200 |
| Aryl Ether | C-O Symmetric Stretch | 1075 - 1020 |
| Alkyl Halide | C-Br Stretch | 600 - 500 |
Electronic Absorption (UV-Vis) and Emission Spectroscopy
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this molecule is the substituted benzene (B151609) ring. It is expected to exhibit two primary absorption bands corresponding to π → π* transitions. The presence of the methoxy (auxochrome) and bromo substituents is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. up.ac.za
Primary band (E₂-band): Predicted around 215-225 nm.
Secondary band (B-band): Predicted around 270-285 nm.
Emission Spectroscopy (Fluorescence): Simple phenethylamine derivatives are typically not fluorescent or exhibit very low fluorescence quantum yields. The absorbed energy is usually dissipated through non-radiative pathways like vibrational relaxation. Therefore, significant emission is not expected for this compound upon excitation at its absorption maxima.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces, dictate the material's physical properties. mdpi.comnih.govrsc.org An analysis would typically identify and quantify these interactions. For this compound, one would expect the primary amine group (-NH2) to act as a hydrogen bond donor, and the methoxy oxygen and the nitrogen itself to act as acceptors, leading to the formation of supramolecular networks. nih.govresearchgate.net However, no specific studies on the crystal packing or intermolecular interactions of this compound have been published.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. researchgate.netresearchgate.net These different forms, or polymorphs, can exhibit varied physicochemical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates). A thorough study would involve screening for different crystalline forms under various crystallization conditions. Currently, there are no published reports on the existence of polymorphs or pseudopolymorphs for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives)
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. Chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. If chiral derivatives of this compound were synthesized, for instance by substitution at the α- or β-carbon of the ethylamine chain, these techniques would be essential for assigning their absolute stereochemistry. No literature is available on the synthesis or chiroptical analysis of chiral derivatives of this compound.
Computational Chemistry and Theoretical Studies of 2 3 Bromo 5 Methoxyphenyl Ethanamine
Ligand-Based and Structure-Based Computational Modeling of Molecular Interactions
Molecular Docking Studies with Protein Receptors (Theoretical Interaction Prediction)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in predicting the binding affinity and interaction patterns of ligands like 2-(3-Bromo-5-methoxyphenyl)ethanamine with various biological targets. For substituted phenethylamines, common protein targets for docking studies include monoamine transporters, G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, and enzymes such as monoamine oxidase (MAO). nih.gov
In a typical molecular docking study involving a phenethylamine (B48288) derivative, the compound would be docked into the binding site of a target protein. For instance, studies on similar compounds have explored interactions with the colchicine (B1669291) binding site of tubulin, suggesting a potential role as microtubule targeting agents. researchgate.netresearchgate.net The results of such a study would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor.
The binding energy, typically expressed in kcal/mol, is a crucial output of docking simulations, with a more negative value indicating a more favorable binding interaction. While specific docking data for this compound is not publicly available, a hypothetical docking study against a serotonin receptor might yield results similar to those in the table below, which is based on data for analogous compounds.
| Receptor Target | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Serotonin Receptor 5-HT2A | This compound | -8.5 | Asp155, Ser242, Phe340 |
| Dopamine Transporter (DAT) | This compound | -7.9 | Asp79, Ser149, Phe320 |
| Monoamine Oxidase B (MAO-B) | This compound | -7.2 | Tyr398, Tyr435, Gln206 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
These theoretical predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Pharmacophore Modeling for Structural Feature Identification
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active compounds, including this compound, would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
For the phenethylamine class of compounds, a common pharmacophore includes an aromatic ring and a protonated amine, which are crucial for interaction with many monoaminergic receptors. researchgate.net The specific substitution pattern of this compound, with a bromine atom and a methoxy (B1213986) group on the phenyl ring, would contribute unique features to its pharmacophore model. The bromine atom can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor.
A representative pharmacophore model for a series of phenethylamine analogues might include the features outlined in the following table:
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Aromatic Ring (AR) | The phenyl group | Pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) |
| Positive Ionizable (PI) | The primary amine | Forms a salt bridge with acidic residues (e.g., Aspartic acid, Glutamic acid) |
| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the methoxy group | Accepts a hydrogen bond from a donor group on the receptor |
| Hydrophobic (HY) | The ethyl chain and bromo-substituted phenyl ring | Interacts with hydrophobic pockets in the receptor binding site |
This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules with a high probability of being active at the target receptor.
QSAR (Quantitative Structure-Activity Relationship) Analysis for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, a QSAR model could be developed to predict their binding affinity for a particular receptor or their inhibitory concentration (IC50) against an enzyme.
In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity.
A QSAR study on a series of substituted phenethylamines targeting a specific adrenergic receptor, for example, might reveal that hydrophobicity (logP) and the presence of a halogen at the meta position are positively correlated with activity, while the presence of a bulky substituent on the amino group is negatively correlated. nih.gov
The following table shows a hypothetical set of descriptors and their contribution to a QSAR model for a series of phenethylamine analogues:
| Descriptor | Description | Coefficient in QSAR Equation | Interpretation |
| logP | Logarithm of the octanol-water partition coefficient | +0.45 | Increased hydrophobicity enhances activity. |
| MR (m-position) | Molar refractivity of the meta substituent | +0.21 | Increased bulk/polarizability at the meta position is favorable. |
| Es (N-substituent) | Steric parameter for the amino group substituent | -0.62 | Bulky substituents on the nitrogen are detrimental to activity. |
| q(N) | Partial charge on the nitrogen atom | +0.15 | A more positive charge on the nitrogen is beneficial. |
This table contains hypothetical data to illustrate the principles of a QSAR study.
Such models are valuable for predicting the activity of unsynthesized compounds and for understanding the key structural features that govern the biological activity of this class of molecules.
Cheminformatics Approaches for Property Prediction and Data Analysis
Cheminformatics encompasses a broad range of computational tools and techniques used to analyze and model chemical data. For this compound, cheminformatics approaches can be employed to predict various physicochemical properties, assess its drug-likeness, and analyze large datasets of related compounds.
Property prediction tools can estimate parameters such as solubility, pKa, and metabolic stability based on the molecular structure. These predictions are crucial in the early stages of drug discovery to identify potential liabilities. For example, a cheminformatics analysis might predict that the bromine and methoxy substituents on the phenyl ring of this compound increase its lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Data analysis techniques, such as clustering and similarity searching, can be used to explore chemical space and identify compounds with similar structural features or predicted properties. By comparing this compound to databases of known drugs and bioactive molecules, it is possible to infer its potential biological targets and mechanisms of action.
The following table summarizes some key physicochemical properties of this compound that can be predicted using cheminformatics tools:
| Property | Predicted Value | Significance |
| Molecular Weight | 230.10 g/mol | Influences absorption and distribution. |
| logP | 2.85 | Indicates moderate lipophilicity and potential for good membrane permeability. |
| pKa (amine) | 9.8 | The primary amine will be protonated at physiological pH. |
| Polar Surface Area | 35.2 Ų | Affects membrane permeability and solubility. |
These values are representative and may vary slightly depending on the prediction software used.
Investigation of Molecular Interactions and Biological Target Engagement of 2 3 Bromo 5 Methoxyphenyl Ethanamine
In Vitro Characterization of Receptor Binding Profiles and Selectivity (e.g., 5-HT2A Receptor)
The in vitro characterization of 2-(3-Bromo-5-methoxyphenyl)ethanamine and its analogs indicates a significant affinity for serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is a common feature of many psychoactive phenethylamines.
Radioligand Binding Assays for Receptor Affinity (e.g., Ki determination)
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the case of phenethylamine (B48288) derivatives, these assays often utilize a radiolabeled ligand to compete with the test compound at the receptor binding site. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki) of Structurally Related Phenethylamines
| Compound Name | Receptor | Ki (nM) |
|---|---|---|
| 25B-NBOMe | 5-HT2A | Data not specified |
| CIMBI-36 | 5-HT2A | 1.01 ± 0.17 |
| CIMBI-36 | 5-HT2C | 1.7 ± 0.1 |
Competitive Binding Experiments
Competitive binding experiments further elucidate the selectivity of a compound for a specific receptor subtype over others. In these assays, the test compound's ability to displace a known radioligand from a panel of different receptors is measured. A higher displacement potency at a particular receptor indicates greater selectivity.
For compounds in the phenethylamine class, selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (e.g., 5-HT2B, 5-HT2C) and other neurotransmitter receptors is a critical aspect of their pharmacological profile. For example, CIMBI-36 showed at least a 120-fold lower affinity for a variety of other receptors, indicating its high selectivity for the 5-HT2A and 5-HT2C receptors. nih.gov The structural similarities suggest that this compound would also likely exhibit a degree of selectivity for the 5-HT2 receptor family.
Kinetic and Mechanistic Studies of Enzyme Modulation (e.g., MAO inhibition, kinase inhibition)
Beyond receptor interactions, the potential for this compound to modulate the activity of key enzymes, such as monoamine oxidase (MAO), is an important area of investigation.
Determination of IC50 and Ki Values for Enzyme Inhibition
The inhibitory potential of a compound on an enzyme is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Specific data on the MAO inhibitory activity of this compound is not currently available. However, the phenethylamine scaffold is a known substrate and, in some cases, an inhibitor of MAO enzymes (MAO-A and MAO-B). The substitution pattern on the phenyl ring and the ethylamine (B1201723) side chain significantly influences this activity. Further research would be necessary to determine the specific IC50 and Ki values of this compound for MAO-A and MAO-B.
Mode of Inhibition Analysis (Competitive, Non-competitive, Uncompetitive)
Understanding the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive) provides deeper insights into the mechanism of action. This is typically determined through kinetic studies, such as Lineweaver-Burk plots.
As no specific data exists regarding the enzyme-modulating effects of this compound, its mode of inhibition remains uncharacterized.
Analysis of Molecular Interactions with Ion Channels and Transporters in Recombinant Systems
There is currently no specific published research detailing the interactions of this compound with ion channels or transporters in recombinant systems. However, it is known that some phenethylamine derivatives can interact with monoamine transporters such as the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov These interactions are generally of lower affinity compared to their potent effects at the 5-HT2A receptor. nih.gov Further studies are required to elucidate the specific effects of this compound on these important regulatory proteins.
Elucidation of Intracellular Signaling Pathway Modulation in Cell-Based Assays (Molecular Mechanism Focus)
Based on its structure, this compound is hypothesized to primarily interact with serotonin receptors, particularly the 5-HT2A subtype, which is a common target for hallucinogenic phenethylamines. nih.govbiomolther.org Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. nih.gov
Upon agonist binding, the 5-HT2A receptor typically couples to the Gq/11 family of G proteins. nih.gov This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. mdpi.com Simultaneously, DAG activates protein kinase C (PKC). mdpi.com
Furthermore, 5-HT2A receptor activation can also engage β-arrestin signaling pathways, which can lead to receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net The balance between G-protein-dependent and β-arrestin-dependent signaling can be influenced by the specific ligand, a phenomenon known as biased agonism. nih.gov
Cell-based assays are crucial for dissecting these pathways. sigmaaldrich.com For instance, calcium imaging assays using fluorescent dyes can quantify the release of intracellular calcium upon compound application. nih.gov Reporter gene assays can measure the activity of transcription factors downstream of these signaling cascades. To determine which specific pathways are modulated by this compound, a series of cell-based experiments would be necessary.
Table 1: Potential Intracellular Signaling Pathways Modulated by this compound
| Signaling Pathway | Key Mediators | Potential Effect of this compound |
| Gq/11 Pathway | Phospholipase C, IP3, DAG, Ca2+ | Activation, leading to increased intracellular calcium and PKC activation |
| β-Arrestin Pathway | β-Arrestin 1/2, MAP Kinases | Recruitment of β-arrestin, potentially leading to receptor internalization and MAPK activation |
| PKA/CREB Pathway | Adenylyl Cyclase, cAMP, PKA, CREB | Potential modulation, as cross-talk between GPCR signaling pathways is common |
Biophysical Techniques for Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, NMR Titration)
To confirm and characterize the direct binding of this compound to its putative biological targets, several biophysical techniques can be employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target protein immobilized on the chip. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.govwur.nl By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). mdpi.com
Nuclear Magnetic Resonance (NMR) Titration can provide atomic-level information about protein-ligand interactions. By monitoring the changes in the NMR spectrum of a target protein upon the addition of a ligand, the binding site can be mapped, and the binding affinity can be determined.
Table 2: Application of Biophysical Techniques to Study this compound Interactions
| Technique | Information Obtained | Hypothetical Application |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Binding affinity (KD) | Determining the binding kinetics of the compound to the 5-HT2A receptor. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS) | Characterizing the thermodynamic driving forces of the binding interaction. mdpi.com |
| NMR Titration | Binding site mapping, Binding affinity (KD) | Identifying the specific amino acid residues in the 5-HT2A receptor that interact with the compound. |
Structure-Activity Relationship (SAR) Derivation for Design of Specific Molecular Probes and Ligands
The structure of this compound provides a scaffold that can be systematically modified to probe its interactions with biological targets and to design more potent and selective ligands. The principles of SAR are derived from comparing the biological activity of a series of structurally related compounds. nih.govacs.org
For phenethylamines acting at the 5-HT2A receptor, the substitution pattern on the phenyl ring is critical for activity. nih.govbiomolther.org The positions and nature of the substituents influence both the affinity and the efficacy of the compound.
Position of Substituents: The placement of the bromo and methoxy (B1213986) groups at the 3 and 5 positions is less common than the 2, 4, and 5 substitution pattern found in many well-characterized psychedelic phenethylamines. Moving these substituents could dramatically alter the compound's pharmacological profile. acs.orgkpfu.ru
Nature of Substituents: Replacing the bromo group with other halogens (e.g., chloro, iodo) or with small alkyl groups could modulate binding affinity and selectivity. ugent.be Similarly, altering the methoxy group to other alkoxy groups of varying sizes could probe the steric constraints of the binding pocket.
Ethylamine Side Chain: Modifications to the ethylamine side chain, such as α-methylation (as seen in amphetamines) or N-alkylation, are known to significantly impact activity at monoamine transporters and receptors. researchgate.net
Table 3: Hypothetical Structure-Activity Relationships for Analogs of this compound
| Modification | Rationale | Predicted Effect on 5-HT2A Receptor Affinity |
| Move Br to 4-position | Mimic the substitution pattern of potent 2C-B | Likely increase in affinity |
| Move OMe to 2-position | Introduce a common feature of potent phenethylamines | Potential increase in affinity |
| Replace Br with I | Increase lipophilicity and size | Potential increase in affinity |
| α-methylation of ethylamine | Increase resistance to metabolism and alter receptor interactions | Potential decrease in 5-HT2A affinity but increase in monoamine transporter interaction |
| N-benzylation of amine | Introduce a bulky group known to increase potency in some series | Potential significant increase in affinity |
Functional Assays in Isolated Cellular Systems to Investigate Molecular Mechanisms (e.g., neurotransmitter release in isolated synaptosomes)
To understand the functional consequences of this compound's interaction with its targets, assays in isolated cellular systems are invaluable. Synaptosomes, which are isolated nerve terminals, are a particularly useful model for studying the effects of compounds on neurotransmitter release and reuptake. nih.govresearchgate.net
A typical neurotransmitter release assay involves loading synaptosomes with a radiolabeled neurotransmitter, such as [3H]-serotonin or [3H]-dopamine. researchgate.net The synaptosomes are then exposed to the test compound, and the amount of radioactivity released into the surrounding medium is measured. This can reveal whether the compound acts as a neurotransmitter releaser or a reuptake inhibitor. nih.gov
Given its structure, this compound could potentially interact with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). biomolther.orgresearchgate.net Functional assays in synaptosomes would clarify whether it promotes the release of serotonin and/or dopamine, or if it inhibits their reuptake. elsevierpure.com
Table 4: Hypothetical Functional Assay Profile for this compound in Synaptosomes
| Assay | Neurotransmitter | Predicted Outcome |
| [3H]-Serotonin Release | Serotonin | Potential to induce release or inhibit reuptake |
| [3H]-Dopamine Release | Dopamine | Potential to induce release or inhibit reuptake |
| [3H]-Norepinephrine Release | Norepinephrine | Less likely to have a strong effect, but possible |
Analytical Methodologies for Research and Characterization of 2 3 Bromo 5 Methoxyphenyl Ethanamine
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation and analysis of 2-(3-Bromo-5-methoxyphenyl)ethanamine and related compounds. Its high resolving power allows for the separation of the target analyte from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted phenethylamines. Reversed-phase chromatography, typically employing C8 or C18 stationary phases, is common for these types of molecules. nih.gov The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Adjusting the ratio of the organic modifier and the pH of the buffer allows for the optimization of retention time and peak shape. nih.gov For basic compounds like phenethylamines, using a slightly acidic or basic mobile phase can improve peak symmetry by suppressing the interaction of the amine group with residual silanols on the silica-based stationary phase. helixchrom.com
Several detection methods can be coupled with HPLC for the analysis of this compound:
UV-Vis and Photodiode Array (PDA) Detection: The phenyl ring in the molecule acts as a chromophore, allowing for detection by UV-Vis spectroscopy. A PDA detector provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. For similar brominated compounds, detection is often carried out at wavelengths around 210 nm to 270 nm. nih.govsielc.com
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for non-volatile analytes that lack a UV chromophore. While this compound is UV-active, ELSD could be valuable for detecting non-UV-active impurities.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. maps.org It allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns (MS/MS). rsc.orgresearchgate.netljmu.ac.uk This is particularly useful for unequivocal identification and for quantifying the compound at very low concentrations. maps.org
Table 1: Representative HPLC Conditions for Analysis of Related Phenethylamines
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 | Reversed-phase C8 |
| Mobile Phase | Acetonitrile / 0.05 M Ammonium Acetate (pH 9) | Acetonitrile / 0.05 M Phosphate Buffer (pH 3) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | UV at 270 nm |
| Temperature | 50 °C | Ambient |
| Reference | nih.gov | nih.gov |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of phenethylamines. researchgate.net However, due to the polar nature of the primary amine group, these compounds can exhibit poor peak shape and adsorption onto the GC column. shimadzu.comchromatographytoday.com To overcome this, derivatization is commonly employed to increase volatility and improve chromatographic performance. shimadzu.com
A frequent derivatization strategy involves acylation of the amine group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) react with the amine to form a less polar, more volatile trifluoroacetyl derivative. maps.orgshimadzu.comshimadzu.com This process can be automated using modern auto-injectors that perform on-column derivatization, significantly reducing sample preparation time. shimadzu.comshimadzu.com
The separation is typically performed on a low-polarity capillary column, such as one with a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) stationary phase. maps.org Electron ionization (EI) mass spectrometry is the most common detection method, providing reproducible fragmentation patterns that can be used for structural elucidation and library matching. maps.org
Table 2: Example GC-MS Parameters for Derivatized Phenethylamine (B48288) Analogues
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 120 °C (3 min hold), then 10 °C/min to 250 °C (3 min hold) |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |
| Detection | Electron Ionization Mass Spectrometry (EI-MS) |
| Reference | maps.org |
Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid monitoring of chemical reactions and for guiding purification by column chromatography. It is a simple, cost-effective method for qualitatively assessing the progress of the synthesis of this compound.
The stationary phase is typically silica (B1680970) gel coated on a plate (e.g., Silica Gel 60 F254). maps.org A small spot of the reaction mixture is applied to the plate, which is then developed in a sealed chamber containing an appropriate solvent system. The choice of solvent system (mobile phase) is crucial for achieving good separation between the starting materials, intermediates, and the final product. For phenethylamines, various mixtures of organic solvents can be used. maps.orgnih.gov
After development, the separated spots are visualized. Since the compound contains a phenyl ring, it can be visualized under UV light at 254 nm. maps.org Additionally, color-forming reagents can be sprayed onto the plate to visualize the amine-containing spots. For instance, fluorescamine (B152294) reagent can be used, which reacts with primary amines to produce spots that are fluorescent under UV light at 365 nm. maps.org The retention factor (Rf value) is calculated for each spot and used to track the reaction's progress.
Table 3: Example TLC Solvent Systems for Phenethylamine Analogues
| Solvent System (v/v/v) | Purpose |
| Chloroform / Diethyl ether / Triethylamine (6:4:1) | Separation of dansylated amine derivatives |
| Ethyl Acetate / Methanol / Ammonia (B1221849) | General purpose for basic compounds |
| References | nih.gov, maps.org |
If this compound is synthesized as a racemic mixture, or if it is derived from a chiral precursor, it may be necessary to separate its enantiomers. Chiral chromatography is the definitive method for determining enantiomeric purity or enantiomeric excess (ee). This can be achieved through several approaches:
Chiral Stationary Phases (CSPs): HPLC or GC columns containing a chiral selector immobilized on the stationary phase can directly separate enantiomers. For phenethylamine analogues, polysaccharide-based or cyclodextrin-based CSPs have been shown to be effective. researchgate.net
Chiral Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (GC or HPLC). nih.gov For example, S-(-)-N-(trifluoroacyl)-prolyl chloride is a reagent used for the chiral derivatization of amine enantiomers prior to GC analysis. nih.gov The relative peak areas of the separated diastereomers correspond to the ratio of the original enantiomers.
Spectrophotometric and Spectrofluorometric Methods for Concentration Determination
UV-Visible spectrophotometry can be used for the quantification of this compound, leveraging the UV absorbance of its aromatic ring. nih.gov A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For some phenethylamines, quantification has been achieved by forming a colored charge-transfer complex with a reagent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), with the resulting color measured in the visible region (e.g., 465 nm). ajphr.com
Spectrofluorometry offers higher sensitivity and selectivity. The native fluorescence of this compound may be limited. However, its concentration can be determined after derivatization with a fluorogenic reagent. Reagents like dansyl chloride or fluorescamine react with the primary amine group to yield highly fluorescent products. maps.orgnih.gov The fluorescence intensity is measured at a specific emission wavelength after excitation at an appropriate wavelength. This method is particularly suitable for determining trace amounts of the compound. nih.gov
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses narrow capillaries to separate molecules based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as rapid analysis times and low consumption of samples and reagents. nih.gov
For the analysis of this compound, which is a basic compound and will be protonated (cationic) at low pH, Capillary Zone Electrophoresis (CZE) is the most straightforward mode. nih.gov In CZE, a background electrolyte (BGE), such as a phosphate buffer, is used to control the pH and conductivity. researchgate.net Analytes migrate at different velocities based on their electrophoretic mobility, leading to separation.
CE is also a powerful tool for chiral separations. By adding a chiral selector, such as a modified cyclodextrin, to the background electrolyte, enantiomers can be separated. researchgate.netscilit.com The differential interaction of each enantiomer with the chiral selector leads to different apparent mobilities and thus separation.
Development of Robust Method Validation Protocols for Research Use
The validation of an analytical method ensures that it is suitable for its intended purpose. For research applications involving this compound, a comprehensive validation protocol would be essential to guarantee reliable and consistent data. Drawing from established guidelines and practices for related phenethylamine derivatives, a robust validation protocol would assess several key parameters. maps.orgnih.gov
Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as synthetic precursors, degradation products, or matrix components. This is typically demonstrated by analyzing a range of related compounds to ensure no interference at the retention time of this compound.
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of standards of this compound would be prepared and analyzed to establish a linear range, typically defined by a correlation coefficient (r²) value close to 1.0.
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. These are assessed by replicate analyses of samples spiked with known concentrations of the analyte. Acceptance criteria are typically defined by the percent recovery for accuracy and the relative standard deviation (RSD) for precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio.
Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied could include mobile phase composition, pH, column temperature, and flow rate.
A summary of typical validation parameters and acceptance criteria applicable to the analysis of phenethylamine derivatives is presented in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | Ability to differentiate the analyte from other substances. | No interfering peaks at the analyte's retention time. |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Range | Concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | Closeness of the measured value to the true value. | Recovery within 80-120% |
| Precision (Repeatability & Intermediate) | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | Minimal variation in results upon parameter changes. |
This table represents a generalized set of parameters for analytical method validation and would need to be specifically adapted for this compound.
Application of Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex samples containing compounds like this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly employed techniques for the analysis of substituted phenethylamines due to their high sensitivity and selectivity. maps.orgnih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds like phenethylamines in complex matrices. A validated LC-MS/MS method for this compound would likely involve the following:
Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient for relatively clean samples. fda.gov.tw For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate the analyte and remove interfering substances. nih.gov
Chromatographic Separation: Reversed-phase chromatography using a C18 or phenyl-hexyl column is common for phenethylamines. fda.gov.twoup.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) would be used to achieve good separation. nih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used for phenethylamines. Tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions. For this compound, the precursor ion would be the protonated molecule [M+H]⁺, and characteristic product ions would be generated through fragmentation of the ethylamine (B1201723) side chain. The presence of a bromine atom would result in a characteristic isotopic pattern (¹⁹Br/⁸¹Br), aiding in identification. psu.edu
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While primary amines like this compound can be analyzed directly, derivatization is often employed to improve chromatographic peak shape and mass spectral characteristics. maps.orgnih.gov
Derivatization: Acylation with reagents such as trifluoroacetic anhydride (TFAA) is a common strategy for phenethylamines. This process converts the polar amine group into a less polar amide, which improves its volatility and chromatographic behavior. maps.org
Chromatographic Separation: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of phenethylamine derivatives. psu.edunih.gov
Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization technique for GC-MS. The resulting mass spectra of phenethylamines are often characterized by fragmentation of the side chain, leading to the formation of a prominent iminium ion. For this compound, the base peak would likely correspond to the fragment formed by cleavage of the bond between the alpha and beta carbons of the side chain. The molecular ion peak may or may not be observed, but fragments containing the bromo-methoxyphenyl moiety would show the characteristic bromine isotopic pattern. psu.edu
The table below summarizes hypothetical, yet plausible, parameters for the analysis of this compound based on methods for similar compounds.
| Technique | Parameter | Typical Conditions for Bromo-Methoxyphenethylamines |
| LC-MS/MS | Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 50-100 mm length, 2.1 mm i.d., <3 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile/Methanol | |
| Ionization | Electrospray Ionization (ESI), Positive Mode | |
| Detection | Multiple Reaction Monitoring (MRM) | |
| GC-MS | Derivatization | Optional, but often Trifluoroacetic anhydride (TFAA) |
| Column | Non-polar capillary column (e.g., 5% Phenyl-methylpolysiloxane, 30 m length) | |
| Ionization | Electron Ionization (EI) at 70 eV | |
| Detection | Full scan or Selected Ion Monitoring (SIM) |
This table provides illustrative parameters based on the analysis of analogous compounds and would require empirical optimization for this compound.
Exploration of Non Biological Academic Applications and Utility of 2 3 Bromo 5 Methoxyphenyl Ethanamine
Use as a Chemical Building Block in Polymer Science and Materials Chemistry
In the realm of polymer science, the structure of 2-(3-Bromo-5-methoxyphenyl)ethanamine offers two primary reactive sites for polymerization: the amine group and the bromine atom. The primary amine (-NH2) group can participate in step-growth polymerization reactions. For instance, it could react with dicarboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyureas, respectively. The presence of the methoxy (B1213986) group (-OCH3) could influence the solubility and thermal properties of the resulting polymers.
Furthermore, the bromine atom on the aromatic ring could be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to either modify existing polymers or to create novel polymer architectures. This could potentially lead to the development of materials with tailored electronic or optical properties.
Ligand Design for Organometallic Catalysis and Coordination Chemistry
The amine functionality in this compound makes it a candidate for use as a ligand in coordination chemistry and organometallic catalysis. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. The electronic properties of the aromatic ring, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, would modulate the electron-donating ability of the amine and, consequently, the stability and reactivity of the resulting metal complex.
Modification of the amine group, for example, through reaction with phosphines or other coordinating moieties, could lead to the synthesis of bidentate or tridentate ligands. Such ligands are of significant interest in the development of catalysts for a wide range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Precursor for Advanced Organic Electronic Materials
Substituted phenethylamines are foundational structures in the synthesis of various electroactive molecules. The aromatic core of this compound could serve as a precursor for the synthesis of larger, conjugated systems relevant to organic electronic materials. The bromine atom provides a convenient handle for elaboration through cross-coupling reactions, allowing for the extension of the π-conjugated system.
The amine group could be transformed into other functional groups or incorporated into heterocyclic structures that are common in organic semiconductors. The methoxy group can enhance the solubility of these larger molecules, which is a critical factor for their processing and incorporation into devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).
Role in Supramolecular Chemistry and Self-Assembly Studies
The combination of a hydrogen-bond-donating amine group, a potentially hydrogen-bond-accepting methoxy group, and an aromatic ring capable of π-π stacking interactions makes this compound an interesting candidate for studies in supramolecular chemistry. These non-covalent interactions could drive the self-assembly of the molecule into well-defined, higher-order structures such as gels, liquid crystals, or molecular aggregates. The bromo- and methoxy-substituents would influence the geometry and stability of these self-assembled structures.
Development as a Reference Standard or Analytical Probe in Chemical Research
In the absence of dedicated application-focused research, a primary utility of a well-characterized chemical compound like this compound is its potential use as a reference standard. If this compound were an intermediate or a byproduct in a significant synthetic pathway, a pure, characterized sample would be essential for analytical purposes such as chromatography (GC, HPLC) and spectroscopy (NMR, MS) to identify and quantify its presence in reaction mixtures.
Furthermore, with appropriate modifications, such as the introduction of a fluorophore or a chromophore, the molecule could be developed into an analytical probe for detecting specific analytes or for studying chemical environments. The specific substitution pattern on the aromatic ring could be tuned to optimize its interaction with a target species.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Conformationally Restricted Analogues for Enhanced Specificity
To improve the biological specificity and efficacy of 2-(3-Bromo-5-methoxyphenyl)ethanamine, researchers are designing and synthesizing conformationally restricted analogues. By limiting the rotational freedom of the molecule, these analogues can achieve a more defined three-dimensional structure, leading to a higher affinity and selectivity for their biological targets. This approach is crucial in medicinal chemistry for developing more potent and targeted therapeutic agents. nih.gov
Strategies for inducing conformational rigidity in phenethylamine (B48288) scaffolds include the incorporation of cyclic structures or the introduction of sterically hindering groups. These modifications can lock the molecule into a specific bioactive conformation, minimizing off-target interactions and potential side effects. The synthesis of such analogues often involves multi-step processes, utilizing modern synthetic methodologies to achieve the desired stereochemistry and structural constraints.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Interactions
High-Throughput Synthesis and Screening Methodologies for Library Generation
To explore the chemical space around this compound, high-throughput synthesis (HTS) and screening methodologies are being employed to generate and evaluate large libraries of related compounds. spirochem.com Parallel synthesis techniques allow for the rapid creation of a diverse range of analogues by systematically varying different parts of the molecular structure. spirochem.comnih.gov This approach is invaluable for structure-activity relationship (SAR) studies, helping to identify key structural features responsible for a compound's biological activity. biomolther.org
Following synthesis, high-throughput screening (HTS) is used to rapidly assess the biological activity of the compound library. enamine.net This can involve a variety of assays, including biochemical, cell-based, and biophysical methods, to measure the interaction of the compounds with specific targets. enamine.net The data generated from HTS campaigns can then be used to refine future rounds of synthesis and optimization, accelerating the discovery of lead compounds. acs.org
Exploration of Photoactivated or Light-Responsive Derivatives
A promising area of research is the development of photoactivated or light-responsive derivatives of this compound. These "caged" compounds are chemically modified with a photolabile protecting group that can be removed by light of a specific wavelength. wikipedia.org This allows for precise spatial and temporal control over the release and activation of the compound, making it a powerful tool for studying biological processes in living cells and tissues. wikipedia.orgnih.gov
Photoaffinity labeling (PAL) is another technique that utilizes photoactivatable probes. nih.gov In this approach, a derivative of the target compound is designed to form a covalent bond with its biological target upon photoactivation. nih.gov This enables the identification and characterization of the binding partners of the compound. The development of photoactivatable phenethylamine probes has already shown utility in in vivo studies. nih.gov
Integration with Advanced Imaging Techniques for Molecular Tracking in Research Models
To visualize the distribution and dynamics of this compound and its derivatives in biological systems, researchers are integrating them with advanced imaging techniques. One approach is to label the compound with a fluorescent tag, allowing for its direct visualization using fluorescence microscopy. Super-resolution microscopy techniques, such as photoactivated localization microscopy (PALM), can provide even more detailed spatial information by imaging individual photoactivatable fluorescent probes. taylorandfrancis.com
The development of dual-activatable, fluorogenic probes that sense enzymatic activity with single-molecule resolution represents a significant advancement in this area. figshare.com These probes can be designed to become fluorescent only after being acted upon by a specific enzyme, providing a way to image enzymatic activity in live cells. figshare.com Such techniques could be adapted to track the metabolic fate of this compound and its interactions within cellular environments.
Development of Novel Analytical Sensors Based on the Compound's Structure
The unique chemical structure of this compound can be leveraged to develop novel analytical sensors for its detection and quantification. Electrochemical sensors, for instance, are a promising platform for the detection of aromatic amines. rsc.orgresearchgate.net These sensors can be fabricated with modified electrodes that exhibit high sensitivity and selectivity towards the target analyte. researchgate.netrsc.org
Electrochemical biosensors, which incorporate a biological recognition element, offer another avenue for sensor development. nih.govresearchgate.net For example, an enzyme that specifically interacts with the compound could be immobilized on an electrode surface to create a highly specific biosensor. These sensors could find applications in various fields, from environmental monitoring to clinical diagnostics.
Investigation of the Compound's Role in Biosynthetic Pathways (e.g., naturally occurring analogues)
Phenethylamine and its derivatives are found in a wide range of organisms, from plants and fungi to animals, where they can act as neurotransmitters and neuromodulators. wikipedia.orgresearchgate.netnih.gov Naturally occurring phenethylamines include well-known compounds like tyramine (B21549) and mescaline. wikipedia.org In mammals, phenethylamine is produced from the amino acid L-phenylalanine. wikipedia.org
Q & A
Q. What are the recommended synthesis routes for 2-(3-Bromo-5-methoxyphenyl)ethanamine, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis of brominated ethanamine derivatives typically involves multi-step reactions, including halogenation, methoxylation, and amine protection/deprotection. For example, analogous compounds like 2-(3-Bromophenyl)ethanamine Hydrochloride (CAS 215797-57-2) are synthesized via nucleophilic substitution or coupling reactions, with purification steps using solvents like methyl tert-butyl ether (MTBE) and aqueous sodium hydroxide for phase separation . Key parameters affecting yield and purity include:
- Solvent selection : Polar aprotic solvents (e.g., MTBE) enhance reaction homogeneity.
- Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.
- Purification : Column chromatography or recrystallization removes impurities, as seen in brominated phenylmethanamine syntheses .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Safety protocols for brominated aromatic amines align with hazardous chemical guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors, as recommended for similar brominated compounds .
- Waste disposal : Segregate halogenated waste and use certified disposal services, as emphasized for 2-(3-Bromophenyl)ethanamine Hydrochloride .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine and methoxy groups) and confirms amine protonation states. For example, InChI keys and structural data for similar compounds are validated via NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₁₂BrNO for the target compound) and detects isotopic bromine patterns .
- HPLC-PDA : Purity analysis (>95%) using reverse-phase columns, as applied to 2-(3-Bromophenyl)ethanamine Hydrochloride .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?
Methodological Answer: Byproduct mitigation strategies include:
- Catalyst screening : Palladium or copper catalysts for selective cross-coupling, as used in brominated aniline syntheses .
- DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and reaction time to identify optimal conditions. For example, stirring duration in MTBE/NaOH mixtures reduces emulsion formation .
- In-situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation and adjust parameters in real time.
Q. What strategies are employed to resolve contradictions in biological activity data reported for this compound derivatives?
Methodological Answer:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., NMDA receptor inhibition assays for tryptamine analogs ).
- Structural analogs : Compare activity trends with compounds like 5-Bromotryptamine hydrochloride to isolate substituent effects .
- Meta-analysis : Pool data from independent studies using standardized protocols (e.g., OECD guidelines) to identify reproducibility issues .
Q. How does the bromine substitution pattern on the phenyl ring influence the compound's reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic effects : Bromine at the meta position (C3) deactivates the ring, reducing electrophilic substitution but enhancing Suzuki-Miyaura coupling efficiency .
- Steric effects : Para-methoxy groups direct coupling to the meta-bromine site, as observed in 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine derivatives .
- Catalyst compatibility : Pd(dppf)Cl₂ or Buchwald-Hartwig catalysts improve yields in brominated aryl ethanamine reactions .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
